Octafluorocyclobutane

Semiconductor Etching Dielectric Etch Selectivity

Octafluorocyclobutane (c-C4F8, CAS 115-25-3), also known as perfluorocyclobutane or refrigerant designation RC318, is a fully saturated cyclic perfluorocarbon with the molecular formula C4F8 and a molecular weight of 200.03 g/mol. Under standard conditions, it exists as a colorless, odorless, non-flammable gas with a boiling point of approximately -6 °C, a melting point of -41.4 °C, and a liquid density around 1.48–1.65 g/cm³.

Molecular Formula C4F8
Molecular Weight 200.03 g/mol
CAS No. 115-25-3
Cat. No. B090634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctafluorocyclobutane
CAS115-25-3
SynonymsFreon C 318
Freon C-318
octafluorocyclobutane
Molecular FormulaC4F8
Molecular Weight200.03 g/mol
Structural Identifiers
SMILESC1(C(C(C1(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C4F8/c5-1(6)2(7,8)4(11,12)3(1,9)10
InChIKeyBCCOBQSFUDVTJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.65e-04 M
0.0236 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Octafluorocyclobutane (C4F8) CAS 115-25-3: Technical Baseline for Semiconductor, Dielectric, and Specialty Gas Procurement


Octafluorocyclobutane (c-C4F8, CAS 115-25-3), also known as perfluorocyclobutane or refrigerant designation RC318, is a fully saturated cyclic perfluorocarbon with the molecular formula C4F8 and a molecular weight of 200.03 g/mol [1]. Under standard conditions, it exists as a colorless, odorless, non-flammable gas with a boiling point of approximately -6 °C, a melting point of -41.4 °C, and a liquid density around 1.48–1.65 g/cm³ [2]. c-C4F8 is chemically inert under typical storage and handling conditions, exhibits zero ozone depletion potential (ODP = 0), and possesses an atmospheric lifetime exceeding 3000 years with a 100-year global warming potential (GWP) of 10,300 [3]. These baseline physicochemical properties define the fundamental technical envelope within which c-C4F8 operates as a specialty gas for plasma etching, chemical vapor deposition (CVD) chamber cleaning, high-voltage electrical insulation, and specialized refrigeration applications [4].

Why c-C4F8 (Octafluorocyclobutane) Cannot Be Simply Replaced by CF4, C2F6, C3F8, or C5F8 in Critical Etch and Deposition Processes


Generic substitution among perfluorocarbon (PFC) feed gases fails because plasma dissociation chemistry, polymer film deposition characteristics, and etch selectivity are governed not merely by elemental F/C atomic ratios, but by molecular bonding structure, electron attachment cross-sections, and radical species distribution [1]. c-C4F8 (cyclic, saturated C4F8) generates a distinct suite of reactive fragments—including CF₂, C₂F₄, and higher-mass polymer precursors—that differ fundamentally from those produced by linear saturated analogs such as C₂F₆ and C₃F₈, or by unsaturated cyclic alternatives such as c-C₅F₈ and 1,3-C₄F₆ [2]. Empirical studies demonstrate that swapping c-C₄F₈ for c-C₅F₈ alters SiO₂-to-photoresist selectivity by an order of magnitude due to differences in polymer deposition ability, while substituting linear-C₄F₈ (perfluoro-2-butene) modifies oxide etch rate and nitride selectivity even when maintaining identical molecular formula [3]. Consequently, process recipes optimized for c-C₄F₈ cannot be ported to other fluorocarbon gases without requalification of etch profiles, selectivity windows, and chamber seasoning protocols [4].

c-C4F8 (Octafluorocyclobutane) Quantitative Differentiation Evidence: Direct Comparative Data for Procurement Decision-Making


Plasma Etch Selectivity: c-C4F8 vs. CF4/C2F6 for SiO2-over-Si Dielectric Etching

c-C4F8 exhibits superior etching selectivity of SiO₂ over underlying Si compared to conventional CF₄ and C₂F₆ when employed in low-pressure, high-density plasma sources [1]. While CF₄ plasmas produce high fluorine radical concentrations that aggressively attack both oxide and silicon with low discrimination, c-C₄F₈ generates CF₂-rich polymerizing species that deposit a protective fluorocarbon film on silicon surfaces while enabling continued oxide etching [2]. This mechanistic divergence translates to a measurable selectivity advantage for c-C₄F₈ in dielectric etch applications requiring Si stop-layer protection [3].

Semiconductor Etching Dielectric Etch Selectivity PFC Plasma Chemistry

CVD Chamber Cleaning: c-C4F8 vs. C2F6/CF4 — PFC Emission Reduction and Process Cost

In plasma-enhanced chemical vapor deposition (PECVD) chamber cleaning applications, c-C₄F₈ functions as a direct "drop-in" replacement for C₂F₆ and CF₄ while delivering quantifiable reductions in both perfluorocarbon emissions and operational costs [1]. Studies conducted on Novellus Concept-1 and AMAT P-5000 commercial CVD tools demonstrate that c-C₄F₈ reduces PFC emissions by up to 85% compared to baseline C₂F₆/CF₄ cleaning processes, with the reduction attributed to higher fluorine utilization efficiency and lower required gas flow rates [2]. Critically, these emission reductions are achieved without any degradation in cleaning throughput or film quality metrics (uniformity, particle counts, thickness), and c-C₄F₈ was identified as offering the lowest process cost among all evaluated cleaning gases while simultaneously providing the lowest PFC emissions of any fluorocarbon-based process [3].

CVD Chamber Cleaning PFC Emission Reduction Semiconductor Manufacturing Process Economics

High-Voltage Dielectric Insulation: c-C4F8 vs. SF6 — Insulation Strength and GWP Comparison

c-C₄F₈ demonstrates electrical insulation performance that exceeds that of sulfur hexafluoride (SF₆) while offering a lower global warming potential, positioning it as a viable alternative dielectric medium for high-voltage gas-insulated equipment . In uniform electric field configurations, the dielectric strength of c-C₄F₈ is reported to be 1.11 to 1.80 times that of SF₆ . Concurrently, the global warming potential of c-C₄F₈ is approximately one-third that of SF₆ (GWP values vary by source and time horizon: c-C₄F₈ ~8,700–10,300 vs. SF₆ ~23,900–24,900) [1]. The combination of higher insulation performance per unit pressure and lower greenhouse impact creates a differentiated value proposition for applications where SF₆ is facing regulatory phase-down or where equipment footprint reduction is desirable [2].

Gas Insulation High-Voltage Equipment SF6 Alternative Dielectric Strength

SiO₂-to-Photoresist Selectivity: c-C4F8 vs. c-C5F8 Plasma Etching Comparison

In a direct comparative study of SiO₂ etching over photoresist mask layers using an inductively coupled plasma (ICP) source, c-C₄F₈ and c-C₅F₈ exhibited markedly different selectivity behaviors [1]. In c-C₅F₈ plasma, the etch rate on photoresist increased much less steeply with applied bias voltage than the etch rate on SiO₂, resulting in high SiO₂-to-photoresist selectivity. In contrast, in c-C₄F₈ plasma, the etch rate increase with bias voltage was comparable for both SiO₂ and photoresist, yielding low selectivity between the two materials [2]. This divergence is mechanistically attributed to the larger deposition ability of c-C₅F₈ plasma, which forms a thicker, more protective fluorocarbon polymer film on the photoresist surface — a property that c-C₄F₈ lacks under equivalent conditions [3]. Consequently, c-C₄F₈ is not the optimal choice when photoresist selectivity is the primary process requirement; c-C₅F₈ or C₄F₆-based chemistries would be preferred. This limitation directly informs procurement decisions for self-aligned contact etch applications.

Photoresist Selectivity Dielectric Etching Polymer Deposition Fluorocarbon Plasma

Geothermal Heat Pump Refrigerant Performance: RC318 (c-C4F8) vs. R116 and R218

In a theoretical energetic performance evaluation of Bethe-Zeldovich-Thompson (BZT) fluids for geothermal heat pump applications, octafluorocyclobutane (designated RC318) was directly compared against hexafluoroethane (R116) and octafluoropropane (R218) as alternative refrigerants [1]. Under identical simulation conditions for a 101 kW geothermal heat pump system, RC318 achieved a coefficient of performance (COP_HP) of 3.84, outperforming R116 (COP_HP = 3.08) and R218 (COP_HP = 2.92) [2]. The analysis identified RC318 as exhibiting the best overall performance among the BZT fluids evaluated, based on combined energetic and exergetic efficiency metrics [3]. While R116 showed the highest exergy efficiency (68%), the superior COP of RC318 translates directly to lower electrical energy consumption per unit of heating output — a critical metric for operational economics and system sizing.

Refrigerant Geothermal Heat Pump Coefficient of Performance BZT Fluids

Through-Silicon Via (TSV) Etching: c-C4F8 vs. Novel Low-F/C Fluorocarbon — Trade-off Analysis

In a comparative study of fluorocarbon passivation gases for time-multiplexed plasma etching of through-silicon vias (TSVs), c-C₄F₈ was benchmarked against a novel low-F/C ratio fluorocarbon gas designed for enhanced sidewall protection [1]. Compared to c-C₄F₈ processes, the alternative FC gas produced slightly lower silicon etch rates but demonstrated slightly increased selectivity and equivalent sidewall roughness, with both gases achieving generally vertical trench profiles [2]. X-ray photoelectron spectroscopy (XPS) analysis revealed that the low-F/C ratio gas deposited films with lower F/C ratios, corresponding to increased film deposition rate and enhanced etch resistance [3]. This evidence positions c-C₄F₈ as the higher-throughput baseline option for TSV etching, with the novel low-F/C chemistry offering a selectivity enhancement pathway at the cost of slightly reduced etch rate — a classic process engineering trade-off that procurement teams must evaluate against specific device yield and throughput requirements.

Through-Silicon Via TSV Etching Sidewall Passivation Bosch Process 3D Packaging

Procurement-Critical Application Scenarios for Octafluorocyclobutane (c-C4F8) Driven by Quantitative Differentiation Evidence


Semiconductor PECVD Chamber Cleaning with Regulated PFC Emission Constraints

For semiconductor fabs operating PECVD tools (e.g., Novellus Concept-1, AMAT P-5000) and subject to PFC emission reporting or reduction mandates, c-C₄F₈ should be evaluated as the primary chamber cleaning gas based on demonstrated up to 85% reduction in PFC emissions compared to C₂F₆/CF₄ baseline processes, with concurrent reduction in gas consumption and the lowest process cost among evaluated alternatives [1]. The "drop-in" compatibility without tool modification or throughput penalty makes this a low-risk substitution with quantifiable environmental and economic ROI. Procurement specifications should prioritize 5N (99.999%) electronic-grade purity for critical chamber cleaning to minimize metallic and particulate contamination [2].

SiO₂ Dielectric Etching Over Silicon Stop Layers in ULSI Fabrication

When process integration requires high-selectivity SiO₂ etching over underlying silicon (e.g., contact hole etching, gate oxide patterning, or shallow trench isolation), c-C₄F₈ offers a polymerizing plasma chemistry that protects silicon surfaces while enabling oxide removal — a capability not available with CF₄ or C₂F₆ in low-pressure, high-density plasma configurations [3]. Process engineers should formulate c-C₄F₈-based recipes (typically with Ar, O₂, or N₂ dilution) optimized for the specific ICP or ECR reactor platform. Note that this selectivity advantage applies to SiO₂/Si discrimination; for SiO₂/photoresist selectivity, alternative gases such as c-C₅F₈ or C₄F₆ may provide superior performance [4].

SF₆ Replacement in Medium-Voltage Gas-Insulated Switchgear (GIS) and Electrical Equipment

For manufacturers of gas-insulated switchgear, circuit breakers, and other high-voltage equipment seeking alternatives to SF₆ due to regulatory phase-down (EU F-Gas Regulation, EPA mandates), c-C₄F₈ presents a technically validated option with insulation strength 1.11× to 1.80× that of SF₆ in uniform electric fields, while offering a GWP approximately one-third that of SF₆ . The higher dielectric strength per unit pressure enables either enhanced insulation margins or reduced equipment footprint. Procurement should verify gas purity specifications and ensure compatibility with existing GIS materials (seals, gaskets, adsorbents) given the perfluorinated nature of c-C₄F₈. Decomposition product management under arcing conditions requires separate evaluation [5].

High-Efficiency Geothermal Heat Pump Working Fluids (BZT Cycle Applications)

For OEMs and research groups developing advanced geothermal heat pump systems utilizing Bethe-Zeldovich-Thompson (BZT) thermodynamic cycles, RC318 (c-C₄F₈) demonstrates the highest coefficient of performance (COP_HP = 3.84) among evaluated perfluorocarbon refrigerants, exceeding R116 (COP = 3.08) by 24.7% and R218 (COP = 2.92) by 31.5% in 101 kW system simulations [6]. This efficiency advantage translates directly to lower operating costs and reduced electrical infrastructure requirements. Procurement should specify refrigerant-grade purity and confirm compatibility with lubricants and system materials under the elevated temperatures and pressures characteristic of geothermal heat pump operation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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